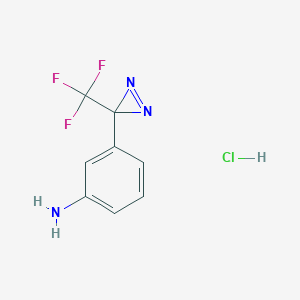

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride

Description

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride is a specialized aromatic compound featuring a trifluoromethyl-substituted diazirine ring attached to an aniline moiety, stabilized as a hydrochloride salt. Its synthesis involves reacting 3-(trifluoromethyl)aniline with hydrogen chloride in 1,4-dioxane, followed by vacuum distillation to yield the crystalline hydrochloride form . The diazirine group confers photolability, enabling applications in photoaffinity labeling and cross-linking, while the aniline group allows derivatization into sulfonamides or sulfonyl chlorides for medicinal chemistry applications, such as NLRP3 inflammasome inhibition . Key spectroscopic identifiers include a distinctive ¹⁹F NMR signal at δ = -65.06 ppm, confirming the trifluoromethyl group’s electronic environment .

Properties

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUPHVNBHIRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196820-30-1 | |

| Record name | 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzylamine with diazomethane to form the diazirine ring. This intermediate is then reacted with aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Photoaffinity Labeling via Diazirine Activation

The diazirine moiety undergoes UV light-induced homolytic cleavage (λ = 350–365 nm), generating a highly reactive carbene intermediate. This carbene forms covalent bonds with nearby biomolecules or substrates .

Mechanism:

Key Applications:

-

Development of irreversible enzyme inhibitors via targeted modification

Nucleophilic Substitution at the Aniline Group

The aromatic amine participates in classical coupling reactions:

Diazirine Ring-Opening Reactions

The strained diazirine ring reacts under acidic or nucleophilic conditions:

a. Acidic Hydrolysis

b. Oxidation with Silver Oxide

Stability Under Ambient Conditions

The compound exhibits remarkable stability in solution despite its reactive groups:

| Concentration (mM) | Degradation After 5 Weeks (NMR Analysis) | Conditions | Reference |

|---|---|---|---|

| 130 | <5% | RT, ambient light | |

| 10 | 8% | RT, ambient light | |

| 2.5 | 12% | RT, ambient light |

Comparative studies show superior stability to conventional trifluoromethylphenyl diazirines (e.g., 26.8% degradation at 31 days vs. 90.1% retention for modified analogs) .

Functionalization via Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective reactions:

a. Bromination

-

Occurs at the para position to the diazirine group

b. Sulfonation

-

Requires controlled conditions to avoid diazirine degradation

Reductive Amination

The aniline group reacts with carbonyl compounds under reductive conditions:

Example:

-

Yields secondary amines for probe diversification

This compound’s reactivity profile combines the versatility of aromatic amines with the unique photochemical properties of trifluoromethyldiazirines, making it indispensable in chemical biology and drug discovery. Experimental protocols emphasize minimizing exposure to strong acids/bases and prolonged UV irradiation to preserve diazirine integrity .

Scientific Research Applications

Scientific Research Applications

The applications of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride can be categorized into several key areas:

Chemistry

- Photoaffinity Labeling : The compound serves as a photoaffinity label, enabling researchers to study molecular interactions by covalently binding to target proteins upon exposure to UV light. This technique is pivotal in identifying binding sites and understanding the dynamics of protein-ligand interactions .

Biology

- Protein-Ligand Interactions : It is extensively used in biological studies to probe protein-ligand interactions. By attaching to specific proteins, researchers can track interactions and elucidate mechanisms of action, which is essential for drug discovery.

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development, particularly in creating targeted therapies. Its ability to interact selectively with biological targets makes it a valuable candidate for developing novel pharmaceuticals.

Material Science

- Synthesis of Advanced Materials : It is also utilized in the synthesis of advanced materials, where its unique properties can enhance the performance of materials used in various applications, including electronics and nanotechnology.

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of halogenated anilines demonstrated that introducing the trifluoromethyl group significantly enhances metabolic stability and bioactivity. This was particularly evident in assays measuring antagonistic activity at P2X3 receptors, where trifluoromethyl derivatives exhibited up to tenfold increases in potency compared to non-fluorinated analogs.

Case Study 2: Environmental Impact

Research has highlighted the environmental implications of using this compound as an intermediate for insecticides like Fipronil. While effective against pests, concerns regarding ecological persistence have prompted investigations into optimizing synthesis methods to reduce waste and improve sustainability.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then form covalent bonds with nearby molecules. This property makes it useful as a photoaffinity label for studying molecular interactions and identifying binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Photochemical Behavior

- Diazirine Core: The target compound and TPD share a trifluoromethyl-diazirine group, which undergoes photolysis to generate reactive carbenes. However, the target compound’s aniline substituent directs reactivity toward electrophilic aromatic substitution (e.g., sulfonation ), whereas TPD’s phenyl group favors insertion reactions (e.g., OH/CH insertion in solvents like methanol or cyclohexane) .

- Hydrochloride Stability : The hydrochloride salt enhances the target compound’s stability and solubility compared to neutral analogs like TPD, which require derivatization (e.g., tosylation) for functionalization .

- Substitution Position : Para-substituted analogs (e.g., 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzylamine hydrochloride ) exhibit distinct electronic effects compared to the meta-substituted target compound, influencing conjugation efficiency in bioprobes.

Biological Activity

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride, with the CAS number 130973-96-5, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. The trifluoromethyl diazirine moiety is known for its distinctive reactivity, which can be exploited in various biological applications, including photolabeling and as a precursor for carbene generation.

- Molecular Formula : C8H6F3N3

- Molecular Weight : 201.15 g/mol

- IUPAC Name : 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline

- CAS Number : 130973-96-5

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates (carbenes) upon photolysis. These intermediates can form covalent bonds with amino acids in proteins, allowing for selective labeling and study of protein interactions.

Inhibition of Viral Proteases

Recent studies have highlighted the potential of trifluoromethyl diazirine compounds as inhibitors of viral proteases. For instance, a related compound, MPD112, was shown to inhibit the main protease (M pro) of SARS-CoV-2 with an IC50 value of 4.1 μM. This inhibition was selective and did not affect other proteases such as PL pro, indicating a promising avenue for antiviral drug development . The mechanism involves non-covalent interactions facilitated by the hydrophobic nature of the diazirine moiety, enhancing binding affinity to the target enzyme.

Photolabeling Studies

The compound's ability to act as a photolabeling agent has been explored in various contexts. For example, diazirines are often used in protein labeling studies where they can covalently attach to proteins upon exposure to UV light. This property allows researchers to map protein interactions and identify binding sites within complex biological systems .

Study on Antiviral Activity

In a study investigating the antiviral properties of diazirine derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against SARS-CoV-2 M pro. The study utilized FRET-based assays to quantify inhibition and demonstrated that these compounds could potentially serve as lead candidates for further drug development .

| Compound | IC50 (μM) | Selectivity | Remarks |

|---|---|---|---|

| MPD112 | 4.1 | High | Selective for M pro |

| Other Diazirines | Varies | Low | Non-selective |

Photochemical Applications

Another study focused on the use of diazirines in photochemical applications showcased their utility in generating reactive species that can label proteins in live cells. This approach has significant implications for understanding dynamic protein interactions in real-time .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride, and how is its purity validated?

- Answer : The compound is synthesized via diazirine ring formation on a trifluoromethyl-substituted aniline precursor. describes a derivatization method where the aniline is converted to a sulfonyl chloride using "general method D," yielding 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl chloride. Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F) to confirm structural integrity, as shown in ¹H NMR (δ = 8.15–7.61 ppm) and ¹⁹F NMR (δ = -65.06 ppm) . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are complementary for assessing purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Due to its reactive diazirinyl group and potential skin/eye irritation hazards (similar to trifluoromethylaniline derivatives), researchers must use nitrile gloves, chemical goggles, and lab coats. and emphasize compliance with EC No. 1907/2006 regulations, including emergency eyewash stations, safety showers, and proper ventilation. Training on chemical hazard awareness (e.g., SDS interpretation) and PPE compatibility is mandatory .

Q. How does the trifluoromethyl-diazirinyl moiety influence the compound’s stability under standard storage conditions?

- Answer : The diazirinyl group is photosensitive and thermally labile. Storage at -20°C in amber vials under inert gas (argon or nitrogen) is recommended to prevent decomposition. Stability studies should include periodic NMR checks to detect degradation byproducts like aromatic amines or trifluoromethyl ketones .

Advanced Research Questions

Q. What experimental challenges arise during functionalization of the aniline group, and how can they be mitigated?

- Answer : The electron-withdrawing trifluoromethyl and diazirinyl groups deactivate the aniline’s aromatic ring, complicating electrophilic substitution. demonstrates sulfonylation via sulfonyl chloride formation, but low yields (52%) suggest competing side reactions. Optimizing reaction conditions (e.g., using Lewis acids like AlCl₃ or low-temperature acylation) can improve selectivity. Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps track intermediate stability .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Answer : Contradictions in NMR or MS data often stem from residual solvents, isotopic impurities (e.g., ¹³C in trifluoromethyl groups), or diastereomer formation. For example, ¹⁹F NMR signals near -65 ppm () may split due to conformational isomerism. Advanced techniques like 2D NMR (COSY, HSQC) or high-resolution MS (HRMS) are essential to resolve ambiguities. Cross-referencing with computational chemistry (DFT simulations of NMR shifts) is also advised .

Q. What strategies are effective for incorporating this compound into photoaffinity labeling studies?

- Answer : The diazirinyl group undergoes UV-induced carbene formation (λ = 300–365 nm), enabling covalent crosslinking with biomolecular targets. To optimize labeling efficiency:

- Use deuterated solvents to minimize hydrogen abstraction side reactions.

- Conduct time-resolved UV/Vis spectroscopy to determine optimal irradiation duration.

- Pair with LC-MS/MS for mapping crosslinked peptide adducts. ’s sulfonyl chloride derivative exemplifies its utility in generating bioactive probes for target identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.